Field: This application falls under the field of Gastrointestinal and Hepatic Pharmacology .
Summary of the Application: C646 has been found to have protective effects against DSS-Induced Colitis by targeting the NLRP3 Inflammasome .
Methods of Application: In the study, C646 was identified as an inhibitor of histone acetyltransferase p300. It was found to exert anti-inflammatory effects in DSS-induced colitis mice by targeting the NLRP3 inflammasome .
Field: This application falls under the field of Oncology .
Summary of the Application: C646 has been found to inhibit G2/M cell cycle-related proteins and potentiate anti-tumor effects in pancreatic cancer .
Methods of Application: In the study, C646 or p300 and CBP (CREB‐binding protein)‐specific siRNA treatment was used. It was found that this treatment inhibited the transcription of the G2/M cell cycle regulatory proteins cyclin B1 and CDK1 (cyclin‐dependent kinase 1) .
Results or Outcomes: The results showed that C646 treatment inhibited tumor growth in vivo in a xenograft mouse model. It was suggested that C646 could be an effective therapeutic agent for pancreatic cancer .
Field: This application falls under the field of Endocrinology .
Summary of the Application: The P300 acetyltransferase inhibitor C646 promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor .
Field: This application falls under the field of Neurology .
Summary of the Application: C646 has been found to have neuroprotective effects in models of Parkinson’s disease .
Methods of Application: In the study, C646 was used to inhibit the acetyltransferase activity of p300/CBP, which resulted in the reduction of alpha-synuclein acetylation and aggregation .
Results or Outcomes: The results demonstrated that C646 treatment reduced the loss of dopaminergic neurons in the substantia nigra and improved motor deficits in a mouse model of Parkinson’s disease .
Field: This application falls under the field of Immunology .
Summary of the Application: C646 has been found to modulate immune responses by inhibiting the acetylation of NF-kB .
Methods of Application: In the study, C646 was used to inhibit the acetyltransferase activity of p300/CBP, which resulted in the reduction of NF-kB acetylation and activation .
Results or Outcomes: The results demonstrated that C646 treatment reduced the production of pro-inflammatory cytokines and enhanced the production of anti-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases .
C646 is a small molecule compound classified as a histone acetyltransferase (HAT) inhibitor, specifically targeting the p300/CREB-binding protein (CBP) HAT. Its chemical formula is with a molecular weight of 445.4 g/mol. C646 is notable for its ability to penetrate cell membranes, making it a valuable tool in cellular studies. The compound operates by competitively inhibiting the activity of p300, which plays a critical role in various gene regulatory pathways and protein acetylation processes. The inhibition constant () for C646 is approximately 400 nM, and its half-maximal inhibitory concentration () is around 1.6 μM .
C646 primarily functions by competing with acetyl-CoA for the binding site on the p300 HAT enzyme. This interaction disrupts the normal acetylation of histones, particularly histone H3 and H4, leading to reduced levels of acetylated histones within the cell. Experimental setups have demonstrated that treatment with C646 can significantly decrease histone acetylation levels and inhibit the effects of other histone deacetylase inhibitors like Trichostatin A (TSA) .
C646 exhibits various biological activities, particularly in the context of inflammation and cancer. Studies have shown that it can reduce pro-inflammatory gene expression and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity in murine macrophages . Additionally, C646 has been reported to induce apoptosis in prostate cancer cells and enhance synaptic plasticity and fear extinction memory in animal models . Its ability to promote tau deacetylation has implications for neurodegenerative diseases, particularly Alzheimer's disease, by reducing levels of pathogenic phosphorylated tau .
C646 can be synthesized through a multi-step organic synthesis process involving pyrazolone derivatives. The specific synthetic route typically includes:
The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows these principles.
C646 has several applications in biochemical research, including:
Research has indicated that C646 interacts specifically with p300 HAT through hydrogen bonding with key amino acid residues such as Thr1411, Tyr1467, Trp1466, and Arg1410. This specificity allows C646 to inhibit various mutants of p300 effectively, demonstrating its potential versatility in research applications .
Several compounds exhibit similar mechanisms or target histone acetyltransferases. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Structure | Target | Unique Features |
---|---|---|---|
C646 | p300/CBP HAT | Cell-permeable; induces apoptosis | |
Curcumin | Various HATs | Natural compound; anti-inflammatory properties | |
Garcinol | p300/CBP HAT | Natural product; antioxidant effects | |
Anacardic Acid | p300/CBP HAT | Derived from cashew nuts; exhibits anti-cancer activity |
C646 stands out due to its selective inhibition of p300/CBP HAT and its significant effects on apoptosis and memory enhancement compared to other compounds that may have broader or less specific actions.
Environmental Hazard